N-(2-Hydroxy-4-(trifluoromethyl)phenyl)methanesulfonamide
Description
N-(2-Hydroxy-4-(trifluoromethyl)phenyl)methanesulfonamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. The compound features a trifluoromethyl group, which imparts significant electron-withdrawing characteristics, making it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C8H8F3NO3S |
|---|---|
Molecular Weight |
255.22 g/mol |
IUPAC Name |
N-[2-hydroxy-4-(trifluoromethyl)phenyl]methanesulfonamide |
InChI |
InChI=1S/C8H8F3NO3S/c1-16(14,15)12-6-3-2-5(4-7(6)13)8(9,10)11/h2-4,12-13H,1H3 |
InChI Key |
OJMAYGGIZGIINM-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxy-4-(trifluoromethyl)phenyl)methanesulfonamide typically involves the reaction of 2-hydroxy-4-(trifluoromethyl)aniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize efficiency and minimize costs. The process involves large-scale reactors, precise temperature control, and efficient purification techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxy-4-(trifluoromethyl)phenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include trifluoromethyl-substituted ketones, amines, and various substituted derivatives depending on the reaction conditions and reagents used.
Scientific Research Applications
N-(2-Hydroxy-4-(trifluoromethyl)phenyl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing trifluoromethyl groups into molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific electronic properties.
Mechanism of Action
The mechanism by which N-(2-Hydroxy-4-(trifluoromethyl)phenyl)methanesulfonamide exerts its effects involves its strong electron-withdrawing trifluoromethyl group. This group influences the reactivity of the compound, making it a valuable tool in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it participates in.
Comparison with Similar Compounds
Similar Compounds
- N-Phenyl-bis(trifluoromethanesulfonimide)
- N,N-Bis(trifluoromethylsulfonyl)aniline
- Phenyl triflimide
Uniqueness
N-(2-Hydroxy-4-(trifluoromethyl)phenyl)methanesulfonamide is unique due to its combination of a hydroxyl group and a trifluoromethyl group, which imparts distinct reactivity and properties. This makes it particularly valuable in synthetic chemistry and various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
